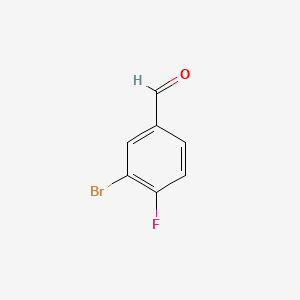

3-Bromo-4-fluorobenzaldehído

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated benzaldehydes, including 3-Bromo-4-fluorobenzaldehyde, often involves halogenation and formylation steps. For instance, related compounds such as methyl 4-bromo-2-methoxybenzoate have been synthesized from brominated fluorotoluene derivatives through processes like bromination, hydrolysis, cyanidation, and methoxylation, indicating a similar approach could be applied for 3-Bromo-4-fluorobenzaldehyde (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-fluorobenzaldehyde can be elucidated through experimental techniques like X-ray diffraction and supported by computational studies using density functional theory (DFT). A study on a similar compound, 2-fluoro-4-bromobenzaldehyde, showcased the use of X-ray diffraction and vibrational spectroscopy to investigate its molecular structure, revealing preferences for certain molecular conformations and highlighting the impact of halogen atoms on these structures (Mahir Tursun et al., 2015).

Chemical Reactions and Properties

3-Bromo-4-fluorobenzaldehyde can undergo various chemical reactions, leveraging its aldehyde group and halogen atoms. For example, palladium-catalyzed reactions have been used to synthesize 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, demonstrating the potential for carbon-halogen bond activation and cyclization reactions (C. Cho et al., 2004).

Physical Properties Analysis

Physical properties such as melting point, boiling point, and solubility are crucial for handling and application of chemical substances. While specific data on 3-Bromo-4-fluorobenzaldehyde may not be readily available, studies on related compounds can provide insights. For instance, the physical properties of benzaldehyde derivatives have been assessed through experimental methods, providing a basis for predicting the behavior of 3-Bromo-4-fluorobenzaldehyde in various conditions.

Chemical Properties Analysis

The chemical properties of 3-Bromo-4-fluorobenzaldehyde, including reactivity and stability, can be inferred from its functional groups and molecular structure. The presence of bromo and fluoro substituents affects its electronic structure and reactivity patterns. Studies on bromination and substitution reactions of benzaldehydes offer insights into the reactivity of 3-Bromo-4-fluorobenzaldehyde, illustrating its potential in synthesizing a wide range of organic compounds (E. Dubost et al., 2011).

Aplicaciones Científicas De Investigación

Síntesis de Insecticidas Piretroides

BFBA es un intermedio clave en la síntesis de 4-Fluoro-3-fenoxibenzaldehído (FPBA) , que posteriormente se utiliza para producir insecticidas piretroides. Estos insecticidas son conocidos por su efectividad contra una amplia gama de plagas, a la vez que son menos tóxicos para los mamíferos, lo que los hace ideales para el uso agrícola y doméstico.

Catalizador en Reacciones de Bromación

El compuesto se utiliza en reacciones de bromación, donde actúa como sustrato . La bromación es un paso crítico en la modificación de compuestos aromáticos, lo que puede conducir al desarrollo de varios productos farmacéuticos y químicos especiales.

Producción de Bases de Schiff

BFBA se emplea en la síntesis de bases de Schiff mediante reacciones con diferentes anilinas, como 4-nitroanilina, 2,4-dinitroanilina, 3,4-dicloroanilina y 4-metoxi-3-nitroanilina . Estas bases de Schiff tienen aplicaciones en colorantes, pigmentos y como intermediarios en la síntesis orgánica.

Método de Irradiación por Ultrasonidos

Los investigadores utilizan BFBA en el método de irradiación por ultrasonidos para sintetizar bases de Schiff . Esta técnica ofrece un enfoque de química verde al reducir los tiempos de reacción y evitar el uso de disolventes tóxicos.

Síntesis de Aldehídos Aromáticos

BFBA sirve como precursor en la formación de aldehídos aromáticos específicos . Estos aldehídos tienen aplicaciones generalizadas en la industria de las fragancias, así como en la síntesis de productos farmacéuticos.

Intermedio para Compuestos Fluorados

Debido a la presencia de átomos de bromo y flúor, BFBA es un intermedio valioso para la síntesis de varios compuestos orgánicos fluorados . Estos compuestos tienen aplicaciones significativas en la química medicinal debido a sus actividades biológicas únicas.

Preparación de Acetales

BFBA también se utiliza en la preparación de acetales, que son grupos protectores para los aldehídos durante la síntesis química . Esto es particularmente útil en la síntesis orgánica de varios pasos donde se requieren reacciones selectivas.

Safety and Hazards

3-Bromo-4-fluorobenzaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet recommends wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, and spray .

Propiedades

IUPAC Name |

3-bromo-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHZIKXYYRGSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044989 | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77771-02-9 | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77771-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077771029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-bromo-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-4-FLUOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O61072992O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 3-Bromo-4-fluorobenzaldehyde in current research?

A: Based on the provided research, 3-Bromo-4-fluorobenzaldehyde serves as a crucial building block in organic synthesis. It acts as a reagent in the multi-step synthesis of lambda-cyhalothrin [], a pyrethroid insecticide. Furthermore, it functions as a precursor for synthesizing various Schiff base compounds with potential antibacterial properties [].

Q2: Are there established analytical methods for determining the purity of 3-Bromo-4-fluorobenzaldehyde?

A: Yes, gas chromatography (GC) has been established as a reliable method for analyzing 3-Bromo-4-fluorobenzaldehyde. Researchers utilize a 1m x 2mm glass column packed with 3% OV-17/Chromsorb W HP, with n-tridecane serving as the internal standard [, ]. This method offers simplicity, speed, and accuracy for determining the purity of 3-Bromo-4-fluorobenzaldehyde.

Q3: How does the structure of 3-Bromo-4-fluorobenzaldehyde lend itself to the synthesis of more complex molecules?

A: The structure of 3-Bromo-4-fluorobenzaldehyde, featuring both a bromine and a fluorine atom on the aromatic ring in addition to the aldehyde group, allows for diverse chemical modifications. The aldehyde group readily participates in condensation reactions, as exemplified by its reaction with ethanediol to form the corresponding aldehyde acetal []. This acetal can be further modified, highlighting the molecule's versatility as a synthetic intermediate.

Q4: Have there been investigations into alternative synthesis methods for compounds derived from 3-Bromo-4-fluorobenzaldehyde?

A: Yes, researchers are actively exploring alternative synthesis methods. For example, the synthesis of Schiff bases, utilizing 3-Bromo-4-fluorobenzaldehyde as a starting material, has been achieved through both conventional heating and ultrasonic irradiation [, ]. The ultrasonic method demonstrated advantages such as reduced reaction times, increased yields, and a more environmentally friendly approach compared to conventional methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)